molecular formula C25H34N2O5 B14318717 Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate CAS No. 111541-75-4

Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate

Cat. No.: B14318717
CAS No.: 111541-75-4
M. Wt: 442.5 g/mol
InChI Key: WGHZDANNJVVTOH-UHFFFAOYSA-N
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Description

Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate is an organic compound with a complex structure that includes a phenyl group, two butoxy groups, a morpholine ring, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,5-dibutoxy-4-(morpholin-4-yl)phenol with phenyl isocyanate under controlled conditions to form the desired carbamate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation, crystallization, or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylic position, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: An organic compound with a similar morpholine ring structure.

    2,5-Dibutoxy-4-(morpholin-4-yl)benzenediazonium tetrachlorozincate: A compound with a similar core structure but different functional groups.

    Linezolid: An organofluorine compound with a morpholine ring and phenyl group.

Uniqueness

Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry.

Properties

CAS No.

111541-75-4

Molecular Formula

C25H34N2O5

Molecular Weight

442.5 g/mol

IUPAC Name

phenyl N-(2,5-dibutoxy-4-morpholin-4-ylphenyl)carbamate

InChI

InChI=1S/C25H34N2O5/c1-3-5-14-30-23-19-22(27-12-16-29-17-13-27)24(31-15-6-4-2)18-21(23)26-25(28)32-20-10-8-7-9-11-20/h7-11,18-19H,3-6,12-17H2,1-2H3,(H,26,28)

InChI Key

WGHZDANNJVVTOH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=C(C=C1NC(=O)OC2=CC=CC=C2)OCCCC)N3CCOCC3

Origin of Product

United States

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